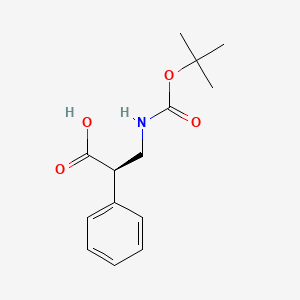

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Description

The exact mass of the compound (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXRMWHLUUHFB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428360 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181140-88-5 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(Boc-amino)-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, also known as Boc-(R)-β-homophenylalanine, is a chiral non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the specific stereochemistry at the C2 and C3 positions make it a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its structural features allow for its incorporation into peptidomimetics and other complex molecules, imparting unique conformational constraints and biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

| Property | Value | Source |

| IUPAC Name | (2R)-3-[(tert-butoxycarbonyl)amino]-2-phenylpropanoic acid | [1] |

| CAS Number | 181140-88-5 | [2][3][4] |

| Molecular Formula | C₁₄H₁₉NO₄ | [5] |

| Molecular Weight | 265.31 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 94-102°C (for a related compound) | [7] |

| Boiling Point | 441.3±38.0°C (Predicted) | [7] |

| Solubility | 0.121 mg/mL (Predicted) | [6] |

| pKa | 3.99±0.10 (Predicted) | [8] |

| Optical Rotation | Data not available |

Note: Some data are for related compounds or are predicted and should be considered as estimates.

Synthesis and Experimental Protocols

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid typically involves two key stages: the enantioselective synthesis of the β-amino acid core, (R)-3-amino-2-phenylpropanoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Enantioselective Synthesis of (R)-3-Amino-2-phenylpropanoic Acid

Several methods for the enantioselective synthesis of β-amino acids have been reported. One common approach is the asymmetric Michael addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester.

Conceptual Workflow for Enantioselective Synthesis:

Figure 1: Conceptual workflow for the enantioselective synthesis of the β-amino acid core.

Boc Protection of (R)-3-Amino-2-phenylpropanoic Acid

The protection of the amino group is a standard procedure in peptide synthesis and organic chemistry to prevent its unwanted reactivity in subsequent steps.[9]

Experimental Protocol:

-

Dissolution: Dissolve (R)-3-amino-2-phenylpropanoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[10]

-

Basification: Add a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), to the solution to deprotonate the amino group.[9]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40°C).[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10]

General Workflow for Boc Protection:

Figure 2: General workflow for the Boc protection of (R)-3-amino-2-phenylpropanoic acid.

Applications in Drug Development

While specific applications of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid are not extensively documented in publicly available literature, its structural motif as a β-homophenylalanine derivative suggests its utility as a building block in the synthesis of peptidomimetics with potential therapeutic applications. Related β-amino acid derivatives have been investigated for their roles as inhibitors of various enzymes.

Potential as a Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. The development of potent and selective DPP-IV inhibitors often involves the incorporation of β-amino acid scaffolds.[7][11] The phenyl group of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid can engage in hydrophobic interactions within the active site of the enzyme, while the carboxylic acid and the protected amino group provide points for further chemical modification to optimize binding and pharmacokinetic properties.

Signaling Pathway Involving DPP-IV Inhibition:

Figure 3: Simplified signaling pathway of DPP-IV inhibition in glucose homeostasis.

Potential Role in the Development of Peptide Deformylase (PDF) Inhibitors

Peptide deformylase (PDF) is an essential bacterial enzyme that is absent in most eukaryotes, making it an attractive target for the development of novel antibacterial agents.[12] Inhibitors of PDF are often peptidomimetics that mimic the natural substrate of the enzyme.[13][14] The unique stereochemistry and conformational properties of β-amino acids like (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid can be exploited to design potent and selective PDF inhibitors. The incorporation of this building block could lead to novel antibacterial agents with a reduced likelihood of cross-resistance with existing antibiotic classes.

Logical Relationship in PDF Inhibitor Design:

Figure 4: Logical relationship illustrating the role of the title compound in the design of PDF inhibitors.

Conclusion

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its well-defined stereochemistry and the presence of a versatile protecting group make it an ideal starting material for the synthesis of complex peptidomimetics. While specific biological data for this compound is limited, its structural relationship to known bioactive molecules suggests its potential utility in the development of novel therapeutics, particularly as a component of enzyme inhibitors for targets such as DPP-IV and PDF. Further research into the synthesis and biological evaluation of molecules incorporating this scaffold is warranted to fully explore its therapeutic potential.

References

- 1. (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid [sigmaaldrich.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. 181140-88-5 | Boc-(R)-3-Amino-2-phenylpropanoic acid | Next Peptide [nextpeptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 11. BOC-D-BETA-HOMOPHENYLALANINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of bacterial peptide deformylase by biaryl acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-beta-phenylalanine

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butyloxycarbonyl-D-beta-phenylalanine (Boc-D-beta-phenylalanine), a valuable building block in the development of peptidomimetics and other pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate its practical application in a laboratory setting.

Synthesis of Boc-D-beta-phenylalanine

The synthesis of Boc-D-beta-phenylalanine is a multi-step process that begins with the formation of racemic beta-phenylalanine, followed by the resolution of the enantiomers and subsequent protection of the amino group.

Synthesis of Racemic beta-Phenylalanine via the Rodionow-Johnson Reaction

The most common method for synthesizing the beta-phenylalanine backbone is the Rodionow-Johnson reaction, which involves the condensation of benzaldehyde with malonic acid in the presence of an ammonia source.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The resulting precipitate, racemic beta-phenylalanine, is collected by filtration, washed with cold water, and dried under vacuum.

Enzymatic Resolution of Racemic beta-Phenylalanine

To obtain the desired D-enantiomer, an enzymatic resolution of the racemic mixture is performed. This typically involves the esterification of the racemic amino acid followed by selective hydrolysis of one of the enantiomeric esters by a lipase.[1]

Experimental Protocol:

-

Esterification: Suspend the racemic beta-phenylalanine in an alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux until the esterification is complete (monitored by TLC). After cooling, neutralize the excess acid and remove the solvent to obtain the racemic beta-phenylalanine ester.

-

Enzymatic Hydrolysis: Dissolve the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7). Add a lipase, such as Candida antarctica lipase B (CALB) or a lipase from Burkholderia cepacia (formerly Pseudomonas cepacia).[1] Stir the mixture at a controlled temperature (typically 30-40 °C) and monitor the reaction progress. The lipase will selectively hydrolyze the L-ester to the corresponding carboxylic acid, leaving the D-ester largely unreacted.

-

Separation: Once approximately 50% conversion is reached, stop the reaction. Extract the unreacted D-beta-phenylalanine ester with an organic solvent (e.g., ethyl acetate). The L-beta-phenylalanine will remain in the aqueous layer as the carboxylate salt.

-

Hydrolysis of the D-ester: Treat the extracted D-beta-phenylalanine ester with a base (e.g., NaOH) to hydrolyze the ester group. Acidify the solution to precipitate the D-beta-phenylalanine, which can then be collected by filtration.

Boc Protection of D-beta-phenylalanine

The final step is the protection of the amino group of D-beta-phenylalanine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.[2][3][4]

Experimental Protocol:

-

Reaction Setup: Dissolve D-beta-phenylalanine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or acetone) and water.[5] Add a base, such as sodium hydroxide or triethylamine (2.0-2.5 eq), to the solution and cool it in an ice bath.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same organic solvent to the cooled amino acid solution with vigorous stirring.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until all the starting amino acid has been consumed.

-

Work-up and Purification: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with a cold, dilute acid (e.g., citric acid or KHSO₄). Extract the product, Boc-D-beta-phenylalanine, with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[6]

Characterization of Boc-D-beta-phenylalanine

The synthesized Boc-D-beta-phenylalanine must be thoroughly characterized to confirm its identity, purity, and stereochemistry.

Physical and Spectroscopic Data

The following tables summarize the expected physical and spectroscopic data for Boc-D-beta-phenylalanine. Note that some data may be for the corresponding L-enantiomer or alpha-amino acid and should be used as a reference.

Table 1: Physical Properties of Boc-D-beta-phenylalanine

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [7] |

| Molecular Weight | 265.31 g/mol | [7] |

| Appearance | Off-white solid | [7] |

| Melting Point | Not specified for D-beta isomer, Boc-L-Phe-OH: 85-87 °C | [8] |

| Optical Rotation | Not specified for D-beta isomer, Boc-D-Phe-OH: [α]D20 -4.8° (c=1, AcOH) | [8] |

Table 2: Spectroscopic Data for Boc-D-beta-phenylalanine (Reference Data for Similar Compounds)

| Technique | Expected Peaks/Signals | Reference (for similar compounds) |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~2.7-3.0 (m, 2H, CH₂), ~4.3-4.5 (m, 1H, CH), ~5.1 (d, 1H, NH), ~7.2-7.4 (m, 5H, Ar-H), ~10-12 (br s, 1H, COOH) | [8] |

| ¹³C NMR | δ (ppm): ~28 (C(CH₃)₃), ~40 (CH₂), ~55 (CH), ~80 (C(CH₃)₃), ~126-129 (Ar-C), ~137 (Ar-C), ~155 (C=O, Boc), ~175 (C=O, acid) | [9][10] |

| FTIR | ν (cm⁻¹): ~3300 (N-H stretch), ~2900-3100 (C-H stretch), ~1700-1740 (C=O stretch, acid and carbamate), ~1500-1530 (N-H bend), ~1160 (C-O stretch) | [11] |

| Mass Spec (ESI) | m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺ | [11][12] |

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acquisition: Analyze the sample using Electrospray Ionization (ESI) in positive or negative ion mode.

-

Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak.

2.2.4. Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity of the synthesized Boc-D-beta-phenylalanine.

-

Column: A chiral stationary phase (CSP) is required. Common choices for Boc-protected amino acids include macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Ristocetin A based) or polysaccharide-based columns (e.g., CHIRALPAK series).[13][][15]

-

Mobile Phase: A reversed-phase mobile phase is typically used for Boc-protected amino acids, consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate) and an organic modifier (e.g., acetonitrile or methanol).[13]

-

Detection: UV detection at a suitable wavelength (e.g., 210 or 254 nm).

-

Analysis: Inject a solution of the sample and compare the retention times of the peaks with those of authentic samples of the D- and L-enantiomers if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualized Workflows

The following diagrams illustrate the key workflows for the synthesis and characterization of Boc-D-beta-phenylalanine.

Caption: Synthesis workflow for Boc-D-beta-phenylalanine.

Caption: Characterization workflow for Boc-D-beta-phenylalanine.

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 11. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid. This compound, a protected derivative of β-phenylalanine, is a valuable building block in the synthesis of peptides and other pharmacologically active molecules. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data from its close structural isomer, (R)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid (Boc-D-phenylalanine), to provide a predictive framework for its characterization.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid. Data for the 2-amino isomer is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Predicted) | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (Experimental, CDCl₃) |

| Aromatic-H | ~7.2-7.4 ppm (m, 5H) | 7.05-7.35 ppm (m, 5H) |

| CH (Benzylic) | ~3.8-4.0 ppm (m, 1H) | 4.55 ppm (m, 1H) |

| CH₂ | ~2.7-2.9 ppm (m, 2H) | 3.10 ppm (d, 2H) |

| NH | ~5.0-5.2 ppm (br s, 1H) | 5.05 ppm (d, 1H) |

| C(CH₃)₃ | ~1.4 ppm (s, 9H) | 1.42 ppm (s, 9H) |

| COOH | ~10-12 ppm (br s, 1H) | Not observed |

Note: Predicted values for the target compound are based on the analysis of its structural isomer and general principles of NMR spectroscopy. The chemical shifts are highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Predicted) | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (Experimental, CDCl₃) |

| C=O (Carboxyl) | ~175-178 ppm | 175.8 ppm |

| C=O (Boc) | ~155-157 ppm | 155.2 ppm |

| Aromatic C (Quaternary) | ~138-140 ppm | 136.2 ppm |

| Aromatic CH | ~127-130 ppm | 129.4, 128.6, 127.1 ppm |

| C(CH₃)₃ (Quaternary) | ~79-81 ppm | 80.1 ppm |

| CH (Benzylic) | ~50-55 ppm | 54.5 ppm |

| CH₂ | ~40-45 ppm | 38.5 ppm |

| C(CH₃)₃ | ~28 ppm | 28.4 ppm |

Note: Predicted values for the target compound are based on the analysis of its structural isomer and established carbon NMR chemical shift correlations.

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Predicted Absorption, cm⁻¹) | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (Experimental, ATR) [1] |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | ~3300 (broad) |

| N-H (Amine) | 3300-3500 (medium) | ~3350 |

| C-H (Aromatic) | 3000-3100 (weak) | ~3030 |

| C-H (Aliphatic) | 2850-2980 (medium) | ~2980 |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | ~1710 |

| C=O (Carbamate) | 1670-1690 (strong) | ~1680 |

| C=C (Aromatic) | 1450-1600 (medium, multiple bands) | ~1450, 1495 |

| N-H (Bend) | 1510-1550 (medium) | ~1520 |

Table 4: Mass Spectrometry Data

| Technique | (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (Predicted) | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (Experimental, GC-MS) [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol | 265.31 g/mol |

| [M+H]⁺ | 266.1387 | Not available |

| [M+Na]⁺ | 288.1206 | Not available |

| Key Fragmentation Ions | 209 ([M-C₄H₈]⁺), 166 ([M-Boc+H]⁺), 91 ([C₇H₇]⁺, tropylium ion) | Not available |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid, based on established chemical literature for similar compounds.

Synthesis Protocol: Boc Protection of (R)-3-Amino-2-phenylpropanoic Acid

-

Dissolution: Dissolve (R)-3-amino-2-phenylpropanoic acid in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (1N aqueous solution) until the pH of the solution reaches 9-10.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Maintain the pH between 9 and 10 by the dropwise addition of 1N NaOH solution and continue stirring at room temperature for 4-6 hours.

-

Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Analysis Protocol

-

¹H and ¹³C NMR: Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) to determine the accurate mass of the molecular ion.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid. While direct experimental data remains scarce, the provided information, based on sound chemical principles and comparative analysis, offers valuable insights for its synthesis and characterization.

References

NMR and mass spectrometry of Boc-D-beta-phenylalanine

An In-Depth Technical Guide to the NMR and Mass Spectrometry of Boc-D-beta-phenylalanine

For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in ensuring the quality and success of peptide synthesis and pharmaceutical development. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Boc-D-beta-phenylalanine, a key building block in the synthesis of peptidomimetics and other therapeutic agents.

Introduction to Boc-D-beta-phenylalanine

Boc-D-beta-phenylalanine, also known as (S)-3-(Boc-amino)-3-phenylpropionic acid, is a derivative of the non-proteinogenic amino acid beta-phenylalanine.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is instrumental in peptide synthesis, preventing unwanted side reactions.[2] Its structural characterization is paramount to confirm its identity, purity, and integrity before its use in further synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like Boc-D-beta-phenylalanine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the Boc group and the structure of the amino acid.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of Boc-D-beta-phenylalanine exhibits characteristic signals for the protons of the tert-butyl group, the phenyl ring, and the aliphatic backbone. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| tert-butyl (9H) | ~1.4 | Singlet | - |

| CH₂ (2H) | ~2.9 - 3.2 | Multiplet | - |

| CH (1H) | ~4.4 | Multiplet | - |

| Phenyl (5H) | ~7.2 - 7.3 | Multiplet | - |

| NH (1H) | Variable | Broad Singlet | - |

| COOH (1H) | Variable | Broad Singlet | - |

Note: Data is based on typical values for Boc-protected phenylalanine derivatives and may vary based on experimental conditions.[3][4]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of Boc-D-beta-phenylalanine.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.3 |

| C (CH₃)₃ | ~79.9 |

| CH₂ | ~38 |

| CH | ~55 |

| Phenyl C (quaternary) | ~137 |

| Phenyl CH | ~126 - 129 |

| C=O (Boc) | ~155 |

| C=O (acid) | ~175 |

Note: Data is based on typical values for Boc-protected phenylalanine derivatives and may vary based on experimental conditions.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of Boc-D-beta-phenylalanine, as well as for obtaining structural information through fragmentation analysis. The molecular weight of Boc-D-beta-phenylalanine (C₁₄H₁₉NO₄) is 265.31 g/mol .[1]

Mass Spectrometry Data

Electrospray ionization (ESI) is a common technique for the analysis of protected amino acids.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 266.1387 | Protonated molecule |

| [M+Na]⁺ | 288.1206 | Sodium adduct |

| [M-H]⁻ | 264.1241 | Deprotonated molecule |

Source: PubChem CID 637610 for the alpha-isomer, which has the same molecular formula and weight.[7]

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. A common fragmentation pathway for Boc-protected amino acids is the loss of the Boc group.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 266.1387 ([M+H]⁺) | 210.1176 | C₄H₈ (isobutylene) |

| 266.1387 ([M+H]⁺) | 166.0863 | C₅H₉O₂ (Boc group) |

| 264.1241 ([M-H]⁻) | 220.1 | CO₂ |

Source: PubChem CID 637610 for the alpha-isomer, fragmentation patterns are expected to be similar.[7]

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of Boc-protected amino acids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of Boc-D-beta-phenylalanine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters, for example, on a 400 MHz spectrometer with 16 scans and a relaxation delay of 1 second.[2]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, for example, on a 100 MHz spectrometer with 1024 scans and a relaxation delay of 2 seconds.[2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[2]

Mass Spectrometry (LC-MS) Protocol

A general protocol for LC-MS analysis is as follows:

-

Sample Preparation: Prepare a stock solution of Boc-D-beta-phenylalanine in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution with the initial mobile phase.[8]

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]

-

Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source, typically in positive ion mode. Set the mass spectrometer to scan a relevant m/z range or to perform targeted analysis using Multiple Reaction Monitoring (MRM) for quantitative studies.[8][9]

Visualizing the Workflow

Diagrams of the experimental workflows provide a clear overview of the analytical processes.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for LC-MS analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

- 7. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Boc-D-beta-phenylalanine

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of N-Boc-D-beta-phenylalanine. This compound is a crucial building block in peptide synthesis and plays a significant role in the development of peptide-based therapeutics.[1]

Core Physical and Chemical Properties

N-Boc-D-beta-phenylalanine, also known as (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-diphenylpropanoic acid, is a derivative of the non-proteinogenic amino acid D-beta-phenylalanine.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it particularly suitable for use in solid-phase peptide synthesis (SPPS).[4]

General and Physical Properties

| Property | Value | Source |

| Appearance | White Powder / Fine Crystalline Powder | [5][6] |

| Melting Point | 157 °C | [2][4] |

| Optical Rotation | -30° (c=1 in Ethanol) | [2] |

| Purity | ≥ 98% | [2] |

| Storage | Room Temperature / 2-8°C | [4][6][7] |

Chemical Identifiers and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₄ (based on IUPAC name) / C₁₄H₁₉NO₄ (for alpha-isomer) | [5][7][8][9] |

| Formula Weight | 341.4 g/mol | [2][3] |

| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-diphenylpropanoic acid | [2][3] |

| CAS Number | 143060-31-5 | [3][4] |

| MDL Number | MFCD00191187 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Boc-D-beta-phenylalanine.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the related N-Boc-D-phenylalanine, MS-MS analysis shows characteristic fragmentation patterns that can be used for identification.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups. For Boc-protected amino acids, characteristic carbonyl stretching vibrations are observed. In a study of related dipeptide derivatives, carbonyl groups in the N-Boc group and peptide bonds were observed at 1682 cm⁻¹ in chloroform and 1697 cm⁻¹ in acetonitrile. The ester carbonyl group appeared at 1741 cm⁻¹ in chloroform.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The tert-butyl group of the Boc protector typically shows a characteristic singlet in the ¹H NMR spectrum.[11] The chemical shifts of the carbonyl carbon in the N-Boc group are sensitive to the solvent and intramolecular interactions.[10]

Experimental Protocols

Detailed experimental procedures are critical for the successful application of N-Boc-D-beta-phenylalanine in research and development.

General Synthesis of N-Boc-Amino Acids

The tert-butoxycarbonylation of an amino acid is a standard procedure in peptide chemistry. A general method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

D-beta-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., 1,4-dioxane, tert-butyl alcohol)[12]

-

Base (e.g., sodium hydroxide, guanidine hydrochloride)[13]

-

Water

-

Ethyl ether or other extraction solvent

-

Potassium hydrogen sulfate or citric acid for acidification[14][15]

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the amino acid in a suitable solvent mixture containing a base.[12]

-

Add di-tert-butyl dicarbonate to the solution, often dropwise, while stirring. The reaction is typically conducted at room temperature or slightly above.[13][14]

-

Continue stirring the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).[12]

-

Once the reaction is complete, the mixture is worked up. This usually involves removing the organic solvent under reduced pressure.[14]

-

The aqueous layer is then acidified to a pH of 1-1.5 to precipitate the N-Boc protected amino acid.[14]

-

The product is extracted into an organic solvent like ethyl ether.[14]

-

The combined organic layers are washed, dried over an anhydrous salt, and the solvent is evaporated to yield the crude product.[14]

-

The crude product can be further purified by recrystallization or column chromatography.[12][13]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of N-Boc protected amino acids and for chiral separations.[16]

Instrumentation & Conditions:

-

System: Standard HPLC or UPLC system.[]

-

Column: A chiral stationary phase (CSP) like CHIROBIOTIC T or R is effective for enantiomeric separation. For general purity analysis, a reversed-phase C18 column is common.[16][18]

-

Mobile Phase: For reversed-phase chromatography, a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is typical.[18] For chiral separations, reversed-phase or polar organic modes can be used.[16]

-

Detection: UV detection is standard, typically at a wavelength where the phenyl group or the Boc-carbamate absorbs.

-

Flow Rate: Typically 0.5-1.0 mL/min.[]

-

Column Temperature: Often maintained between 30-40 °C.[]

Procedure:

-

Sample Preparation: Prepare a standard solution of N-Boc-D-beta-phenylalanine in a suitable solvent (e.g., mobile phase or a compatible solvent like DMSO).[19]

-

Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the HPLC system.[]

-

Separation: The sample is separated on the column based on its interaction with the stationary phase.

-

Detection & Analysis: The detector measures the analyte as it elutes from the column. The purity is determined by integrating the peak area of the main compound relative to any impurities.

Applications in Drug Development and Research

N-Boc-D-beta-phenylalanine is a valuable building block for the synthesis of peptides with specific structural or functional properties.[4] The Boc protecting group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid), making it ideal for stepwise peptide synthesis.[20]

Its applications include:

-

Peptide Synthesis: It serves as a key component for introducing D-beta-phenylalanine residues into peptide chains, which can enhance metabolic stability or confer specific conformational constraints.[1][4]

-

Drug Development: It is used in the design of novel drug candidates, particularly in fields like oncology, immunology, and neuropharmacology.[1]

-

Enzyme Inhibition Studies: The compound is employed in research to understand enzyme mechanisms and to develop potent and selective enzyme inhibitors.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-beta-phenyl-D-phenylalanine, 98% 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. N-Boc-beta-phenyl-D-phenylalanine, 98% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalanine [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]

- 7. N-Boc-D-phenylalanine | 18942-49-9 | FB37462 | Biosynth [biosynth.com]

- 8. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 18. helixchrom.com [helixchrom.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic Acid (Boc-D-phenylalanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid, a key building block in synthetic organic chemistry and pharmaceutical development. Commonly known as N-Boc-D-phenylalanine (Boc-D-Phe-OH), this compound is a protected derivative of the non-proteinogenic amino acid D-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function is crucial for its application in stepwise peptide synthesis and the creation of complex organic molecules. Its D-configuration offers metabolic stability to the resulting peptides, making them less susceptible to enzymatic degradation.

Chemical Identity and Properties

The fundamental properties of Boc-D-phenylalanine are summarized below, providing essential data for its use in a laboratory setting.

| Property | Data |

| CAS Number | 18942-49-9[1][2][3][4] |

| Molecular Formula | C₁₄H₁₉NO₄[1][2][4] |

| Molecular Weight | 265.31 g/mol [2] |

| Appearance | White powder[2] |

| Melting Point | 80 - 90 °C[2] |

| Optical Rotation | [α]²⁰_D = -25 ± 2º (c=1 in EtOH)[2] |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO; insoluble in water.[3][5] |

| Storage Conditions | Store at 0 - 8 °C[2][5] |

Experimental Protocols

The following sections detail established methods for the synthesis of Boc-D-phenylalanine and its subsequent use in solid-phase peptide synthesis.

The standard procedure for the N-protection of D-phenylalanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions. This method is widely adopted for its high yield and operational simplicity.

Materials:

-

D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) solution

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve D-phenylalanine (1 equivalent) in a 1:1 mixture of an organic solvent (e.g., 1,4-dioxane or THF) and water. Add 1 M NaOH solution (approximately 2.2 equivalents) and stir the mixture until the amino acid is fully dissolved. Cool the solution in an ice bath.[5][6]

-

Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise or dropwise if liquid.[5][6][7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6][7]

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[5]

-

Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane to remove unreacted Boc anhydride and other impurities.[7]

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding 1 M HCl or KHSO₄ solution.[5][7] The product will precipitate as a white solid or oil.

-

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.[7]

-

Drying and Isolation: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]

-

Purification: The crude Boc-D-phenylalanine can be purified by recrystallization, typically from an ethyl acetate/hexane mixture, to afford a pure white solid.[8]

Applications in Drug Development and Research

Boc-D-phenylalanine is a fundamental reagent in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: Its most common application is as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the N-terminus during the coupling of the carboxylic acid to the next amino acid in the sequence. The D-configuration is often incorporated to increase the resulting peptide's resistance to proteolytic degradation, thereby enhancing its in vivo half-life and bioavailability.[9][10]

-

Peptidomimetics: It is used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[9][11]

-

Chiral Building Block: As a chiral precursor, Boc-D-phenylalanine is employed in the asymmetric synthesis of complex, biologically active molecules and unnatural amino acids.[12]

-

Inhibitor Synthesis: The compound has been utilized in the synthesis of various enzyme inhibitors, such as inhibitors for Poly (ADP-ribose) polymerase 1 (PARP1).[13][14]

The Boc strategy for SPPS involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

-

Coupling: The next Boc-protected amino acid (e.g., Boc-D-phenylalanine) is activated using a coupling reagent (like DCC or HBTU) and added to the resin to form a new peptide bond.

-

Wash: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-D-Phenylalanine BP EP USP CAS 18942-49-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]

- 14. Boc-D-Phenylalanine | CymitQuimica [cymitquimica.com]

Technical Guide: Boc-D-beta-phenylalanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-beta-phenylalanine, a key building block in the synthesis of modified peptides. The incorporation of β-amino acids like Boc-D-beta-phenylalanine into peptide chains can lead to novel structures with enhanced stability against enzymatic degradation and unique conformational properties, making them valuable in drug discovery and development.

Core Compound Data

The fundamental properties of Boc-D-beta-phenylalanine are summarized below, providing a quick reference for experimental planning and execution.

| Property | Value |

| Molecular Weight | 265.31 g/mol |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Synonyms | Boc-D-β-Phe-OH, (S)-3-(Boc-amino)-3-phenylpropionic acid |

| Appearance | Off-white solid |

| Storage Conditions | 0-8°C |

Experimental Protocol: Incorporation of Boc-D-beta-phenylalanine using Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Boc-D-beta-phenylalanine into a peptide sequence using a standard Boc-SPPS methodology on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-D-beta-phenylalanine

-

Other required Boc-protected α-amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU/HOBt)

-

Reagents for resin washing (e.g., Methanol, Isopropanol)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (handle with extreme caution in a specialized apparatus)

Methodology:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.

-

Attach the first Boc-protected amino acid (C-terminal residue) to the resin, typically as a cesium salt, to form an ester linkage.

-

-

Peptide Chain Elongation Cycle (for each amino acid, including Boc-D-beta-phenylalanine):

-

Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

-

Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for an additional 20-25 minutes to ensure complete removal of the Boc protecting group.

-

Wash the resin thoroughly with DCM (5x) to remove residual TFA.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base, yielding the free amine on the N-terminus of the peptide.

-

-

Amino Acid Coupling (Incorporation of Boc-D-beta-phenylalanine):

-

In a separate vial, dissolve Boc-D-beta-phenylalanine (3 equivalents relative to the resin's loading capacity) in a minimal amount of DMF.

-

Add this solution to the neutralized resin.

-

In another vial, dissolve the coupling agent, such as DCC (3 equivalents), in DCM.

-

Add the coupling agent solution to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature to facilitate peptide bond formation.

-

-

Washing:

-

Wash the resin with DCM and DMF to remove excess reagents and byproducts.

-

-

-

Final Cleavage and Purification:

-

After the final amino acid has been coupled and the terminal Boc group is removed, wash and dry the peptide-resin.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide containing the β-amino acid by mass spectrometry and analytical HPLC.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the utilization of Boc-D-beta-phenylalanine.

An In-depth Technical Guide to the Stability and Storage of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, a key building block in peptide synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and manufacturing processes.

Chemical and Physical Properties

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, also known as (R)-N-Boc-β-phenylalanine, is a white to off-white solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 122-124 °C | [1] |

| Solubility | Insoluble in water. | [3] |

| Optical Rotation | [α]D²⁵ = +43 ± 2° (c=1 in MeOH) | [1] |

Stability Profile

The stability of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is sensitive to acidic conditions and elevated temperatures.

2.1. pH Sensitivity

The Boc group is notoriously labile under acidic conditions, undergoing hydrolysis to yield the free amine, tert-butanol, isobutylene, and carbon dioxide. Conversely, the compound exhibits good stability under neutral and basic conditions.

2.2. Thermal Stability

Elevated temperatures can induce the thermolytic cleavage of the Boc group, leading to the deprotection of the amino acid. Therefore, prolonged exposure to high temperatures should be avoided.

2.3. Oxidative and Photolytic Stability

While specific data on the oxidative and photolytic stability of this compound are limited, it is prudent to protect it from strong oxidizing agents and prolonged exposure to UV light, as these conditions can potentially initiate degradation.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, the following storage and handling conditions are recommended.

3.1. Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place, with specific recommendations often being 0-8°C for long-term storage.[1] | To minimize thermal degradation. |

| Light | Store in a dark place. | To prevent photolytic degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[4] | To protect from moisture and atmospheric contaminants. |

3.2. Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes:

-

Handling in a well-ventilated area.[4]

-

Wearing suitable protective equipment, including gloves and eye protection.

-

Avoiding the formation of dust.[4]

-

Washing hands thoroughly after handling.

Degradation Pathway

The primary degradation pathway for (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid under acidic conditions is the removal of the Boc protecting group.

Caption: Acid-catalyzed degradation pathway of the Boc-protected amino acid.

Experimental Protocols for Stability Testing

The following protocols are provided as a template for assessing the stability of (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid.

5.1. Forced Degradation Study

A forced degradation study can be conducted to identify potential degradation products and pathways under stress conditions.

References

Solubility Profile of Boc-D-beta-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-beta-phenylalanine (Boc-D-beta-phenylalanine), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is critical for optimizing reaction conditions, purification protocols, and the formulation of peptide-based therapeutics. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.

Core Concepts in Solubility of Boc-D-beta-Phenylalanine

Boc-D-beta-phenylalanine is an amino acid derivative where the amino group of D-beta-phenylalanine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar characteristic to the molecule, which fundamentally influences its solubility. The molecule possesses both a polar carboxylic acid group and the bulky, nonpolar Boc group, rendering it soluble in a range of organic solvents. The principle of "like dissolves like" is central to predicting its solubility behavior; solvents capable of effectively solvating both the polar and nonpolar moieties of the molecule will demonstrate a higher capacity for its dissolution. The polarity and size of the amino acid side chain are crucial factors in determining solubility.

Data Presentation: Solubility of Boc-D-beta-Phenylalanine and Related Compounds

Quantitative solubility data for Boc-D-beta-phenylalanine is not extensively available in the public domain. However, based on product data sheets and analogous compounds, a qualitative and estimated quantitative solubility profile can be compiled. The following tables summarize the available information to serve as a practical guideline for solvent selection.

Table 1: Qualitative Solubility of Boc-D-beta-Phenylalanine

| Solvent | Solubility Profile |

| N,N-Dimethylformamide (DMF) | Typically soluble.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Generally soluble.[1] |

| Dichloromethane (DCM) | Generally soluble.[1] |

| Dimethyl sulfoxide (DMSO) | Effective solvent, can be used for more challenging dissolution.[1] |

| Water and Aqueous Buffers | Insoluble or sparingly soluble.[1] |

Table 2: Quantitative Solubility of Analogous Boc-Protected Amino Acids

This data is for related compounds and should be used as a guideline. Actual solubility of Boc-D-beta-phenylalanine may vary.

| Compound | Solvent | Solubility (mg/mL) | Notes |

| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL).[1] |

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[1] |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming to 60°C.[1] |

| Boc-L-Phe-OH | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | Clear solution.[2] |

| Boc-L-Phe-OH | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | Clear solution.[2] |

| Boc-L-Phe-OH | 10% DMSO / 90% Corn Oil | ≥ 2.5 | Clear solution.[2] |

Experimental Protocols: Determining Solubility

The following section details a standard methodology for the experimental determination of Boc-D-beta-phenylalanine solubility in an organic solvent. The equilibrium saturation method, followed by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC), is a robust and widely accepted approach.

Equilibrium Saturation Method

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solid.

Materials:

-

Boc-D-beta-phenylalanine

-

Selected organic solvent (e.g., DMF, DCM, Methanol, Ethanol)

-

Vials with screw caps

-

Constant temperature shaker

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a vacuum oven for gravimetric analysis.

Procedure:

-

Preparation: Add an excess amount of Boc-D-beta-phenylalanine to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[3] Gentle agitation will help to accelerate this process.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.[3]

-

Concentration Analysis:

-

HPLC Analysis: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the diluted solution by HPLC to determine the concentration of Boc-D-beta-phenylalanine. A pre-established calibration curve for the compound is necessary for accurate quantification. The use of HPLC is advantageous as it can also detect any impurities or degradation of the compound.[3]

-

Gravimetric Analysis: Accurately weigh a known volume of the filtered saturated solution into a pre-weighed vial. Evaporate the solvent completely under vacuum at a controlled temperature. Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved Boc-D-beta-phenylalanine.

-

-

Calculation:

-

From HPLC: Calculate the solubility (in mg/mL or mol/L) based on the concentration determined from the HPLC analysis and the dilution factor.

-

From Gravimetric Analysis: Calculate the solubility (in mg/mL) by dividing the mass of the dried residue by the initial volume of the saturated solution taken.

-

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for determining the solubility of Boc-D-beta-phenylalanine.

Caption: Experimental workflow for solubility determination.

References

Chiral purity of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid

An In-depth Technical Guide to the Chiral Purity of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic Acid

Introduction

(R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid, also known as N-Boc-(R)-β-phenylalanine, is a protected β-amino acid derivative. The precise stereochemistry of such building blocks is critical in the development of pharmaceuticals and peptidomimetics, as the biological activity and safety of the final product are often dependent on a single enantiomer. Even minor enantiomeric impurities can lead to significant, often undesirable, differences in pharmacological profiles. Consequently, robust and accurate analytical methods for the determination of chiral purity are essential for quality control in research and drug development.

This technical guide provides a comprehensive overview of the methods used to assess the chiral purity of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid. It details common analytical techniques, presents typical quantitative data for related compounds, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Purity Data

While specific quantitative data for (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is not extensively available in public literature, the following table summarizes typical purity specifications and analytical results for the closely related α-amino acid analogue, N-Boc-phenylalanine, and other derivatives. This data serves as a benchmark for expected purity levels.

| Compound | Analytical Method | Purity/Enantiomeric Excess (ee) | Specific Rotation [α] | Source |

| N-Boc-L-phenylalanine | Chiral HPLC | ≥ 99.5% | +25 ± 2º (c=1 in EtOH) | [1] |

| N-Boc-L-phenylalanine | Neutralization Titration | > 99.0% | +23.0 to +26.0º (c=1, EtOH) | [2] |

| N-Boc-D-phenylalanine | TLC | ≥ 99.0% (sum of enantiomers) | Not specified | |

| (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid | Chiral HPLC | > 99.9% (er >99.9:<0.1) | Not specified | [3] |

| (S)-tert-Butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninate | Chiral HPLC | 97% ee | -183.0° (c = 1.0, CH₂Cl₂) | [4] |

Analytical Methodologies and Experimental Protocols

The most powerful and widely used technique for determining the enantiomeric purity of N-protected amino acids is High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs).[5] Other methods such as polarimetry and mass spectrometry also provide valuable information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by exploiting the differential interactions between the chiral analyte and a chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energy levels and, consequently, different retention times.[5] Polysaccharide-derived CSPs (e.g., Chiralpak®) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC®) are particularly effective for this class of compounds.[5][6]

Detailed Experimental Protocol: Chiral HPLC

This protocol is a representative method based on common practices for separating N-Boc protected amino acids.

-

Instrumentation: A standard HPLC system equipped with a pump, a manual or auto-injector, a column oven, and a UV detector.

-

Chiral Stationary Phase (Column):

-

Option 1 (Polysaccharide-based): Chiralpak® AD-H (250 x 4.6 mm, 5 µm). This type of column is effective for a wide range of chiral compounds.[3]

-

Option 2 (Macrocyclic Glycopeptide-based): CHIROBIOTIC® T or R (250 x 4.6 mm). These are known for their multimodal capability, allowing for separation in reversed-phase, normal-phase, or polar organic modes.[6]

-

-

Mobile Phase:

-

For Polysaccharide-based CSP (Normal Phase): A mixture of n-Hexane and an alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier. A typical composition is n-Hexane/Ethanol/Methanol (92:4:4) + 0.1% Trifluoroacetic Acid (TFA).[3]

-

For Macrocyclic Glycopeptide-based CSP (Reversed Phase): A mixture of an aqueous buffer and an organic modifier. A common system is Methanol / 0.1% Triethylammonium acetate (TEAA), pH 4.1 (e.g., 20/80 v/v).

-

-

Temperature: Ambient or controlled at 25 °C.

-

Detection: UV absorbance at 210 nm or 220 nm.[3]

-

Sample Preparation: Dissolve the sample of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[5]

-

Injection Volume: 10 µL.[3]

-

Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the formula: ee% = |(A₁ - A₂)/(A₁ + A₂)| * 100

Optical Rotation (Polarimetry)

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. While rapid and convenient, this technique is generally less accurate than chromatography for determining enantiomeric composition, as the specific rotation can be influenced by concentration, solvent, and temperature.[7] It is most useful for confirming the identity of the bulk enantiomer rather than for precise quantification of impurities.

Experimental Protocol: Polarimetry

-

Instrumentation: A polarimeter.

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., c=1, meaning 1 g/100 mL) in a specified solvent (e.g., Ethanol).[1][2]

-

Measurement: Measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

-

Calculation: The specific rotation [α] is calculated and compared to the literature value for the pure enantiomer.

Advanced and Alternative Methods

-

Mass Spectrometry (MS): Methods have been developed that use mass spectrometry to determine enantiomeric excess. One approach involves the formation of protonated complexes of the amino acid with a chiral host like β-cyclodextrin in the gas phase. The rates of subsequent guest-exchange reactions can vary depending on the chirality of the amino acid, allowing for quantification.[8]

-

Fluorescence Spectroscopy: This technique can be used by forming diastereomeric complexes that have distinct fluorescence properties. For example, enantiomers can assemble with a chiral ligand and a boronic acid to form fluorescent complexes, where the fluorescence intensity or wavelength differs between the diastereomers, enabling the determination of the enantiomeric ratio.[9][10]

Visualizations

Caption: Experimental workflow for determining chiral purity using HPLC.

Caption: Mechanism of enantiomer separation on a chiral stationary phase.

Conclusion

Ensuring the chiral purity of (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is a non-negotiable aspect of its use in research and pharmaceutical development. Chiral High-Performance Liquid Chromatography stands out as the gold standard for its accuracy, robustness, and reliability. The selection of an appropriate chiral stationary phase and the optimization of mobile phase conditions are key to achieving baseline separation and accurate quantification of enantiomers. While other methods like polarimetry and mass spectrometry can provide complementary information, validated chromatographic techniques are indispensable for the rigorous quality control required in scientific and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest–host complexes - Analyst (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Peptides Incorporating (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of peptides incorporating the β-amino acid, (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly known as Boc-D-β-phenylalanine. The use of β-amino acids like Boc-D-β-phenylalanine is of significant interest in drug discovery and development due to their ability to form peptides (β-peptides) with unique secondary structures and enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.

The protocols outlined below are based on the well-established principles of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy.

Overview of Boc-SPPS Strategy

The Boc solid-phase peptide synthesis (SPPS) is a widely used method for the stepwise assembly of amino acids on a solid support (resin). The synthesis cycle involves the following key steps:

-

Resin Swelling: The solid support is swelled in a suitable solvent to allow for efficient diffusion of reagents.

-

Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base to liberate the free amine.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Quantitative Data Summary

The efficiency of each step in SPPS is crucial for the successful synthesis of the target peptide. The following tables summarize typical quantitative data associated with Boc-SPPS. It is important to note that the coupling efficiency and overall yield can be sequence-dependent.

Table 1: Typical Coupling Efficiency in Boc-SPPS

| Parameter | Typical Value | Monitoring Method | Notes |